2,2-dimethyl-5-(3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
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Overview
Description
2,2-dimethyl-5-(3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DNTB and is a member of the benzo[a]phenanthridine family of compounds.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-5-(3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is not fully understood. However, studies have suggested that this compound may act by inhibiting various enzymes and proteins involved in key cellular processes, such as DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that 2,2-dimethyl-5-(3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and exhibit antimicrobial activity against a range of bacterial and fungal pathogens.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,2-dimethyl-5-(3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one in lab experiments is its broad range of biological activities, which make it a useful tool for studying various cellular processes. However, one limitation of this compound is its potential toxicity, which can vary depending on the specific experimental conditions.
Future Directions
There are several potential future directions for research on 2,2-dimethyl-5-(3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one. These include further studies to elucidate the compound's mechanism of action, as well as investigations into its potential applications in treating various diseases, such as cancer and inflammatory disorders. Additionally, research could focus on developing new derivatives of this compound with improved efficacy and reduced toxicity.
Synthesis Methods
The synthesis of 2,2-dimethyl-5-(3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one involves the reaction of 3-nitrobenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a catalyst such as sodium methoxide. The resulting product is then further treated with hydrochloric acid to yield the final compound.
Scientific Research Applications
2,2-dimethyl-5-(3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
properties
IUPAC Name |
2,2-dimethyl-5-(3-nitrophenyl)-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-25(2)13-19-22-18-9-4-3-6-15(18)10-11-20(22)26-24(23(19)21(28)14-25)16-7-5-8-17(12-16)27(29)30/h3-12,24,26H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAWWHQQBOQJPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-5-(3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one |
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